Lipophilicity Differentiation: XLogP vs. Non-Amino and Aminomethyl Analogs
The target compound possesses a calculated XLogP3-AA of -0.9 [1], markedly more hydrophilic than 1,4-dioxaspiro[4.5]decan-8-ylmethanol (XLogP3-AA = 0.5) [2] and its aminomethyl counterpart 1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine (XLogP3-AA = 0.2) [3]. This represents a >1 log unit drop in lipophilicity, predictive of significantly different oral absorption and membrane permeability profiles.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.9 |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (0.5); 1-{1,4-Dioxaspiro[4.5]decan-8-yl}methanamine (0.2) |
| Quantified Difference | Δ = -1.4 to -1.1 log units |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm) |
Why This Matters
Lower lipophilicity can reduce hERG binding, CYP450 promiscuity, and plasma protein binding risks; selecting the primary amine alcohol over the aminomethyl analog directly influences the ADMET profile of any derived lead series.
- [1] PubChem CID 84071995. {8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1607592-18-6 View Source
- [2] PubChem CID 10080838. 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/17159-82-9 View Source
- [3] PubChem CID 10953978. 1-{1,4-Dioxaspiro[4.5]decan-8-yl}methanamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/30482-25-8 View Source
